N-methyl-N'-(2-pyridyl)-1,2-ethanediamine
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Overview
Description
N-methyl-N'-(2-pyridyl)-1,2-ethanediamine is a chemical compound with the molecular formula C8H12N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methylaminoethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N'-(2-pyridyl)-1,2-ethanediamine typically involves the reaction of 2-aminopyridine with a suitable alkylating agent. One common method is the reaction of 2-aminopyridine with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N'-(2-pyridyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N'-(2-pyridyl)-1,2-ethanediamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N'-(2-pyridyl)-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to histamine receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: Similar structure but lacks the methylamino group.
N-Methyl-2-(pyridin-2-yl)ethanamine: Similar structure with a different substitution pattern.
Uniqueness
N-methyl-N'-(2-pyridyl)-1,2-ethanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3,(H,10,11) |
InChI Key |
GHXWDWIQFQJWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC1=CC=CC=N1 |
Origin of Product |
United States |
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